molecular formula C18H15F3N2O2S B2616900 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034499-67-5

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2616900
CAS No.: 2034499-67-5
M. Wt: 380.39
InChI Key: PJHVFRAVGOGVQQ-UHFFFAOYSA-N
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Description

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative characterized by a unique heterocyclic framework combining furan and thiophene moieties linked via an ethyl chain to a trifluoromethyl-substituted phenylurea group. The compound’s design leverages the electronic effects of the trifluoromethyl group and the π-conjugated systems of furan and thiophene, which may enhance binding affinity or metabolic stability compared to simpler urea derivatives.

Properties

IUPAC Name

1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)22-9-7-13-5-6-16(26-13)12-8-10-25-11-12/h1-6,8,10-11H,7,9H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHVFRAVGOGVQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Furan-Thiophene Intermediate: The initial step involves the coupling of furan and thiophene rings. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.

    Introduction of the Ethyl Linker: The next step involves the introduction of an ethyl linker between the furan-thiophene intermediate and the urea moiety. This can be done using a Grignard reaction or a similar organometallic reaction.

    Formation of the Urea Derivative: The final step involves the reaction of the ethyl-linked intermediate with 2-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

Anticancer Properties

Recent studies indicate that compounds with urea functionalities exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth across various cancer cell lines:

Cell LineGI50 (µM)
EKVX (Lung Cancer)1.7
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7

These findings suggest that the compound may act as a competitive inhibitor for enzymes involved in cancer cell proliferation, potentially inducing apoptosis through oxidative stress mechanisms.

Antimicrobial Activity

The structural characteristics of this compound imply potential antimicrobial properties due to the presence of thiophene and furan rings, which are known for antibacterial and antifungal activities. Research has shown that urea derivatives can disrupt bacterial cell wall synthesis, contributing to their antimicrobial efficacy.

Anti-inflammatory Effects

Compounds similar to this one have been studied for their anti-inflammatory properties, showing the ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions.

Case Studies

A notable case study involved the exploration of structure-activity relationships (SAR) for urea derivatives, including variations on this compound's structure. Modifications to the trifluoromethyl group significantly influenced biological activity, underscoring the importance of structural optimization in drug design.

Mechanism of Action

The mechanism of action of 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and thiophene rings can interact with aromatic residues in the target protein, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following comparison focuses on urea-based compounds with analogous functional groups, as identified in the evidence. Key differences in substituents, physicochemical properties, and synthetic yields are highlighted.

Substituent Analysis

  • Target Compound :
    • Core : Urea.
    • Substituents :
  • Aryl group : 2-(Trifluoromethyl)phenyl.
  • Heterocyclic chain: Ethyl-linked 5-(furan-3-yl)thiophen-2-yl. The trifluoromethyl group contributes electron-withdrawing effects and metabolic resistance.
  • Compound 1f ():

    • Substituents : Thiazolyl-piperazinylmethyl group and 4-(trifluoromethyl)phenyl.
    • Key Features : The thiazole and piperazine moieties likely improve solubility and hydrogen-bonding capacity compared to the target compound’s furan-thiophene chain .
  • Compound 7n ():

    • Substituents : Pyridinylmethyl thio group and 4-chloro-3-(trifluoromethyl)phenyl.
    • Key Features : The sulfur atom in the thioether linkage may enhance bioavailability, while the chloro-trifluoromethylphenyl group increases steric bulk compared to the target compound’s simpler 2-(trifluoromethyl)phenyl group .
  • M64HCl (–5): Substituents: Morpholino and dimethylamino-pyridinyl groups. Key Features: The morpholine ring improves water solubility, as evidenced by its formulation as a hydrochloride salt. This contrasts with the target compound’s lack of charged or polar groups .

Physicochemical Properties

Compound Melting Point (°C) Yield (%) ESI-MS (m/z) Notable Features
Target Compound Not reported Not reported Not reported Furan-thiophene chain, 2-CF₃-phenyl
1f () 198–200 70.7 667.9 [M−2HCl+H]⁺ Thiazole-piperazine, 4-CF₃-phenyl
1g () 205–207 78.4 638.1 [M−2HCl+H]⁺ Hydroxybenzylidene hydrazine, 3-CF₃-phenyl
Example 10.1 () Not reported 17 Not reported Trifluoromethoxyphenyl, low yield
M64HCl () Not reported Quantitative Not reported Water-soluble hydrochloride salt
  • Melting Points : The target compound’s melting point is unreported, but compounds with trifluoromethylphenyl groups (e.g., 1f, 1g) typically exhibit high melting points (190–207°C), suggesting crystalline stability .
  • Yields: The target compound’s synthetic yield is unknown, but similar urea derivatives show yields ranging from 17% (Example 10.1, ) to 78% (1g, ) .

Key Structural and Functional Differentiators

Heterocyclic Chain : The furan-thiophene-ethyl group in the target compound is distinct from thiazole (1f), pyridine (7n), or morpholine (M64) systems. This could influence π-π stacking interactions and metabolic stability.

Synthetic Complexity : The furan-thiophene ethyl chain may require multi-step synthesis, contrasting with simpler piperazine or morpholine substitutions in other compounds.

Biological Activity

The compound 1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a novel urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan ring, a thiophene ring, and a trifluoromethyl phenyl group. Its molecular formula is C19H15F3N2O3SC_{19}H_{15}F_3N_2O_3S, with a molecular weight of approximately 392.39 g/mol. The presence of these heterocyclic moieties contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various physiological processes. The urea functional group allows for the formation of hydrogen bonds, enhancing its affinity for biological targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially modulating signaling pathways related to inflammation, cancer progression, or microbial resistance.

Biological Activities

Research has indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Urea derivatives have shown promising results against various bacterial strains. For example, compounds similar to this one have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : There is evidence suggesting that urea derivatives can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects on cancer cell lines with GI50 values indicating effective growth inhibition .
  • Anti-inflammatory Effects : Some studies suggest that these compounds may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Research Findings

Recent studies have highlighted the biological potential of similar urea derivatives, providing insights into their efficacy:

StudyCompoundActivityIC50/Other Metrics
Urea Derivative AAnticancerGI50 = 25.1 µM (various cancer lines)
Urea Derivative BAntimicrobialMIC = 0.03 - 0.12 µg/mL against S. aureus
Urea Derivative CAnti-inflammatoryInhibition of TNF-alpha production

Case Studies

  • Anticancer Activity : A study demonstrated that a structurally similar compound exhibited selective cytotoxicity against several cancer cell lines with significant growth inhibition observed at concentrations below 30 µM .
  • Antimicrobial Efficacy : Another research highlighted the effectiveness of a related urea derivative against multi-drug resistant strains of bacteria, showcasing MIC values that suggest strong antimicrobial potential .

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR to verify thiophene (δ 6.8–7.2 ppm), furan (δ 7.4–7.6 ppm), and urea (δ 8.1–8.3 ppm) protons .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., calculated [M+H]+ for C₁₉H₁₆F₃N₂O₂S: 393.09) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect byproducts .

How should researchers design initial bioactivity screening assays for this compound?

Basic
Prioritize assays based on structural motifs:

  • Thiophene-urea derivatives : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ATP-competitive assays .
  • Trifluoromethyl group : Test for anti-inflammatory activity via COX-2 inhibition (ELISA) .
  • Furan moiety : Evaluate antimicrobial activity against Gram-positive bacteria (MIC assays) .
    Use in vitro models (cell lines: HEK293, MCF-7) and dose ranges (1–100 μM) with positive controls (e.g., Imatinib for kinases) .

What advanced strategies can elucidate the compound’s mechanism of action?

Q. Advanced

  • Surface plasmon resonance (SPR) : Quantify binding affinity to target proteins (e.g., kinases) .
  • X-ray crystallography : Resolve 3D protein-ligand complexes to identify critical interactions (e.g., hydrogen bonds with urea carbonyl) .
  • CRISPR-Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

How can computational modeling predict this compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets, focusing on urea’s hydrogen-bonding with backbone residues (e.g., Asp831 in EGFR) .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : Corrogate substituent effects (e.g., trifluoromethyl’s electron-withdrawing impact on binding) .

How should researchers address contradictions in bioactivity data across studies?

Q. Advanced

  • Replicate assays under standardized conditions (e.g., fixed serum concentration, pH 7.4) .
  • Orthogonal validation : Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic assays .
  • Meta-analysis : Compare data across structurally analogous urea derivatives (e.g., furan vs. phenyl substitutions) .

What strategies are effective for synthesizing derivatives with enhanced activity?

Q. Advanced

  • Substituent variation : Replace trifluoromethyl with cyano or nitro groups to modulate electronic effects .
  • Spacer modification : Substitute ethyl with propyl or PEG chains to improve solubility .
  • Parallel synthesis : Use Ugi or Passerini reactions for rapid generation of urea analogs .

Can this compound inhibit photosynthetic electron transport (PET) in chloroplasts?

Advanced
While not directly studied, structurally related furan-thiophene-urea hybrids (e.g., ) show PET inhibition in Chlorella vulgaris. Methodology:

  • Isolate spinach chloroplasts and measure O₂ evolution under light (500 μmol photons/m²/s) .
  • Dose-response : Test 10–200 μM compound; compare to DCMU (positive control).
  • Chlorophyll fluorescence : Quantify Fv/Fm ratio to assess PSII damage .

How can solubility challenges be mitigated for in vivo studies?

Q. Advanced

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PBS mixtures (≤0.1% v/v) .
  • Salt formation : React with HCl or sodium acetate to improve aqueous stability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (70–100 nm) for sustained release .

What structure-activity relationship (SAR) trends are observed in analogous compounds?

Advanced
Key SAR findings from , and 20:

Modification Effect on Activity
Trifluoromethyl → nitroIncreased kinase inhibition (IC₅₀ ↓ 40%)
Ethyl → PEG spacerImproved solubility (logP ↓ 1.2)
Furan-3-yl → thiopheneReduced antimicrobial activity (MIC ↑ 2-fold)

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